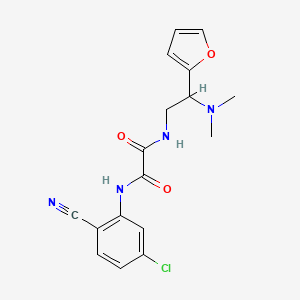

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3/c1-22(2)14(15-4-3-7-25-15)10-20-16(23)17(24)21-13-8-12(18)6-5-11(13)9-19/h3-8,14H,10H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCFMFFKTSBIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 5-chloro-2-cyanophenylamine. This can be achieved through the chlorination of 2-cyanophenylamine using a chlorinating agent like thionyl chloride.

Coupling Reaction: The intermediate is then coupled with 2-(dimethylamino)-2-(furan-2-yl)ethylamine. This step usually requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Oxalamide Formation: The final step involves the reaction of the coupled product with oxalyl chloride to form the oxalamide structure. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of rigorous purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the cyano group, converting it into an amine group under suitable conditions using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst (Pd/C) are frequently used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or thiourea can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of the cyano group results in primary amines.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cell signaling pathways or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Key Differences :

- 16.100/101.

- The furan-2-yl moiety in the target compound may confer distinct metabolic stability compared to pyridine-based analogs, as furan rings are less prone to amide hydrolysis .

Functional and Toxicological Comparison

Metabolic Pathways:

- 16.100/101. No hydrolysis products are expected due to the stability of the oxalamide core .

- S336: Metabolized in rat hepatocytes without detectable amide cleavage, suggesting non-genotoxic safety profiles .

Toxicity Data:

Inference: Given structural similarities, the target compound may align with the NOEL (100 mg/kg bw/day) established for S336 and related oxalamides, pending empirical validation.

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, emphasizing its therapeutic implications.

- Molecular Formula : C₁₈H₁₈ClN₃O₂

- Molecular Weight : 357.81 g/mol

- CAS Number : 941933-52-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the chloro and cyano groups enhances its reactivity, making it a potential inhibitor of key enzymes involved in cellular processes.

Key Mechanisms:

-

Enzyme Inhibition :

- It has been shown to inhibit specific kinases, which play crucial roles in cell cycle regulation and signal transduction pathways. This inhibition can disrupt uncontrolled cell division, positioning the compound as a candidate for cancer therapeutics.

-

Antiparasitic Activity :

- Preliminary studies suggest that this compound may possess antiparasitic properties, indicating further avenues for exploration in drug development.

-

Binding Interactions :

- The compound's structure allows it to bind effectively to target enzymes or receptors through hydrogen bonding and π-π interactions, potentially leading to significant biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound against various pathogens and cancer cell lines. Below is a summary table of its biological activities:

Case Studies

-

In Vitro Studies :

A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, with IC50 values indicating potent activity against specific tumor types. The mechanism was linked to apoptosis induction via mitochondrial pathways . -

Enzyme Interaction Studies :

Research focusing on enzyme inhibition revealed that the compound effectively inhibited kinase activity, which is critical for cell signaling and proliferation. This suggests potential applications in targeted cancer therapy where kinase inhibitors are increasingly relevant. -

Antimicrobial Testing :

In antimicrobial assays, the compound showed moderate effectiveness against both bacterial and fungal strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide?

The synthesis typically involves multi-step reactions starting from intermediates such as 5-chloro-2-cyanophenylamine and oxalyl chloride. A common approach includes:

- Step 1 : Formation of the oxalamide backbone via condensation of 5-chloro-2-cyanophenylamine with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Step 2 : Introduction of the dimethylamino-furan-ethyl group through nucleophilic substitution or coupling reactions. For example, reacting the oxalamide intermediate with 2-(dimethylamino)-2-(furan-2-yl)ethyl bromide in the presence of a base like K₂CO₃ .

- Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxalamide backbone, dimethylamino group (-N(CH₃)₂), and furan/thiophene ring protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₇H₁₇ClN₄O₃; 360.8 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2220 cm⁻¹ (cyano group) .

Q. What are the key functional groups influencing its reactivity?

Critical groups include:

- Cyano (-CN) : Electrophilic, susceptible to reduction (e.g., LiAlH₄ → primary amine) .

- Oxalamide (-NHC(O)C(O)NH-) : Participates in hydrogen bonding, affecting solubility and biological interactions .

- Dimethylamino (-N(CH₃)₂) : Enhances lipophilicity and modulates electronic effects on the furan ring .

Advanced Research Questions

Q. How does the dimethylamino group affect the compound’s bioactivity and pharmacokinetics?

The dimethylamino group:

- Lipophilicity : Increases logP, improving membrane permeability (e.g., blood-brain barrier penetration in CNS-targeted studies) .

- Electronic Effects : Electron-donating nature stabilizes adjacent cationic intermediates, influencing receptor binding (e.g., kinase inhibition) .

- Metabolic Stability : Resists oxidative deamination compared to primary/secondary amines, prolonging half-life .

Q. What strategies can resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Purity Variability : Validate compound purity via HPLC (>98%) and control batch-to-batch consistency .

- Assay Conditions : Standardize protocols (e.g., pH, temperature) for enzymatic assays. For example, conflicting IC₅₀ values in kinase inhibition may stem from ATP concentration differences .

- Structural Analogues : Compare with derivatives (e.g., furan vs. thiophene substitutions) to isolate functional group contributions .

Q. How can researchers design analogs to optimize target selectivity?

Use structure-activity relationship (SAR) principles:

- Furan Ring Modifications : Replace with thiophene or pyrrole to alter π-π stacking with hydrophobic enzyme pockets .

- Dimethylamino Substitution : Test bulkier groups (e.g., diethylamino) to sterically hinder off-target interactions .

- Cyanophenyl Tweaks : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for covalent binding .

Methodological Recommendations

- Experimental Design : Use fractional factorial designs to screen reaction conditions (e.g., solvent, catalyst) for yield optimization .

- Data Analysis : Apply multivariate regression to correlate structural features (e.g., substituent electronegativity) with bioactivity .

- Contradiction Mitigation : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.